N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGSWKQXDEDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₄O₃
- Molecular Weight : 274.28 g/mol
- CAS Number : Not specifically listed in available resources but can be derived from structural analysis.
The compound is characterized by its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase enzymes, which are critical in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling pathways associated with cell proliferation and survival.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant cytotoxicity against:
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HeLa (cervical cancer)
Table 1 summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.2 |
| PC-3 | 12.8 |
| HeLa | 18.5 |
The mechanism behind this cytotoxicity appears to be related to apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these bacteria are detailed in Table 2:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study published in a peer-reviewed journal reported that treatment with the compound led to a dose-dependent decrease in viability of A549 cells, with a notable increase in apoptosis markers such as caspase activation.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus, revealing that the compound inhibited biofilm formation, which is crucial for treating persistent infections.
Comparación Con Compuestos Similares
Key Observations:
Substituent Diversity: The oxolan-2-ylmethyl group distinguishes the target compound from S2a (dihydroisoxazole) and the salicylic acid derivative (hydrazono linker). The latter’s hexyl chain may improve membrane permeability .
Synthetic Efficiency : The salicylic acid-pyrazinamide hybrid was synthesized in 62% yield via Friedel-Crafts acylation and hydrazone coupling , whereas S2a required EDCI/HOBt-mediated coupling with a low 13% yield .
Physicochemical Properties (Inferred)
- Solubility : The oxolan-2-ylmethyl group may confer higher aqueous solubility than S2a’s dihydroisoxazole or the pyrrolidine derivative’s hydrophobic 2,2-dimethylpropyl group.
- Metabolic Stability : Azetidine’s strain could increase susceptibility to oxidative metabolism compared to pyrrolidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
